molecular formula C22H25ClN2O3 B263154 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid

5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid

Katalognummer B263154
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: UAIMVOOPXONAJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.

Wirkmechanismus

5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid has been shown to increase the levels of GABA in the brain, which has a number of physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased activity leads to a reduction in neuronal excitability and a calming effect on the brain. This can help to reduce seizure activity, anxiety, and other symptoms associated with neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid in lab experiments is its high potency and selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid is its relatively short half-life, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid. One area of interest is the development of new formulations or delivery methods that could increase the bioavailability and half-life of the compound. Another area of interest is the investigation of 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid in combination with other drugs or therapies for the treatment of neurological disorders. Finally, further research is needed to better understand the long-term effects and safety of 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid in humans.

Synthesemethoden

5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with piperazine, followed by the addition of 4-chlorophenylacetic acid and subsequent purification steps. The final product is obtained through the reaction of the intermediate compound with 5-oxopentanoic acid.

Wissenschaftliche Forschungsanwendungen

5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid has been extensively studied in preclinical models and has shown promising results in the treatment of several neurological disorders. In animal models of epilepsy, 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid has been shown to reduce seizure activity and increase seizure threshold. Additionally, 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of Alzheimer's disease.

Eigenschaften

Produktname

5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid

Molekularformel

C22H25ClN2O3

Molekulargewicht

400.9 g/mol

IUPAC-Name

5-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C22H25ClN2O3/c23-19-11-9-18(10-12-19)22(17-5-2-1-3-6-17)25-15-13-24(14-16-25)20(26)7-4-8-21(27)28/h1-3,5-6,9-12,22H,4,7-8,13-16H2,(H,27,28)

InChI-Schlüssel

UAIMVOOPXONAJG-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CCCC(=O)O

Kanonische SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.